molecular formula C6H11ClO B057964 2,2-Dimethylbutyryl chloride CAS No. 5856-77-9

2,2-Dimethylbutyryl chloride

Cat. No. B057964
CAS RN: 5856-77-9
M. Wt: 134.6 g/mol
InChI Key: LDJUYMIFFNTKOI-UHFFFAOYSA-N
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Patent
US08383382B2

Procedure details

A solution of N,N-diisopropylethylamine (19.9 mL, 120 mmol) and methyl 3-mercaptopropanoate (7.21 60 mmol) in isopropyl acetate (i-PrOAc, 100 mL) was cooled to an internal temperature of 2° C. To this vigorously stirred solution, 2,2-dimethylbutanoyl chloride (8.1 g, 60 mmol) was added dropwise over 10 min. The resulting suspension was stirred at 25° C. for 2 h. The reaction was monitored by checking the disappearance of methyl 3-mercaptopropanoate using thin-layer chromatography (TLC) on silica plates. Spots were stained with iodine (eluent: 5% EtOAc/heptane; Rf of methyl 3-mercaptopropanoate: 0.20). The reaction was quenched by addition of saturated ammonium chloride (100 mL) followed by i-PrOAc (100 mL) and the resultant mixture stirred until all solid dissolved. The phases were separated and the organic phase was washed successively with 1% aqueous hydrochloric acid (100 mL) and then water (2×50 mL). The organic phase was then dried over sodium sulfate, filtered, and concentrated under reduced pressure (45° C. bath, 50 mm Hg) to obtain a crude mixture as a pale yellow liquid. The crude mixture is subjected to column chromatography over silica gel using a heptane to 2% EtOAc:heptane gradient. Fractions comprising the pure product were combined and concentrated to afford 10.5 g (80%) of methyl 3-(2,2-dimethylbutanoylthio)propionate (DMB-S-MMP).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
19.9 mL
Type
reactant
Reaction Step Two
Quantity
60 mmol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(N(CC)C(C)C)(C)C.[SH:10][CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14].[CH3:17][C:18]([CH3:24])([CH2:22][CH3:23])[C:19](Cl)=[O:20].II>C(OC(C)C)(=O)C.CCCCCCC.CCOC(C)=O>[CH3:17][C:18]([CH3:24])([CH2:22][CH3:23])[C:19]([S:10][CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])=[O:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Two
Name
Quantity
19.9 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
60 mmol
Type
reactant
Smiles
SCCC(=O)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Three
Name
Quantity
8.1 g
Type
reactant
Smiles
CC(C(=O)Cl)(CC)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCC(=O)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Six
Name
crude mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at 25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of saturated ammonium chloride (100 mL)
STIRRING
Type
STIRRING
Details
the resultant mixture stirred until all solid
DISSOLUTION
Type
DISSOLUTION
Details
dissolved
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed successively with 1% aqueous hydrochloric acid (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was then dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (45° C. bath, 50 mm Hg)
CUSTOM
Type
CUSTOM
Details
to obtain a crude mixture as a pale yellow liquid
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(=O)SCCC(=O)OC)(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.